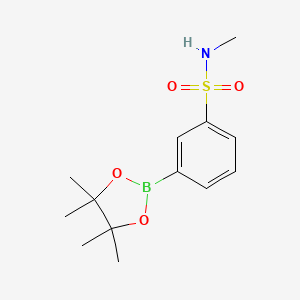

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Descripción general

Descripción

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H20BNO4S and its molecular weight is 297.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The mode of action of This compound involves its interaction with its targets through a process known as transmetalation . This process occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by This compound Boronic acids and their esters are often involved in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The pharmacokinetics of This compound It’s important to note that these compounds are only marginally stable in water .

Result of Action

The molecular and cellular effects of This compound The compound’s interaction with its targets through transmetalation could result in the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors. For instance, the pH strongly influences the rate of hydrolysis of boronic pinacol esters, which is considerably accelerated at physiological pH .

Actividad Biológica

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound with significant potential in medicinal chemistry. Its unique structure combines a sulfonamide moiety with a dioxaborolane group, which may contribute to its biological activities. This article explores the biological activity of this compound based on current research findings.

- Chemical Formula : C14H22BNO2

- CAS Number : 1454653-59-8

- Molecular Weight : 247.15 g/mol

- Purity : Typically >97%

| Property | Value |

|---|---|

| Appearance | Solid |

| Storage Temperature | 2-8°C |

| Hazard Statements | H315, H319, H335 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related pyrimidine-based compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL .

Anticancer Potential

The compound is hypothesized to possess anticancer properties due to its structural similarity to known anticancer agents. In vitro studies on related compounds indicate significant inhibition of cell proliferation in various cancer cell lines. For example:

- IC50 Values :

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

The proposed mechanism of action for this compound involves the inhibition of key cellular pathways responsible for proliferation and survival in cancer cells. This includes the modulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .

Study on Anticancer Activity

A notable study evaluated the efficacy of similar compounds in inhibiting lung metastasis in a mouse model. The results demonstrated a significant reduction in metastatic nodules following treatment with the compound over a period of 30 days .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds containing boron structures exhibit potential anticancer properties. N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been investigated for its ability to inhibit specific cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively.

1.2 Drug Delivery Systems

The incorporation of boron-containing compounds in drug delivery systems has been a focus of research. This compound can be utilized as a carrier for targeted drug delivery due to its favorable physicochemical properties.

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound serves as a versatile reagent in cross-coupling reactions. Its boron moiety facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This application is crucial in synthesizing complex organic molecules and pharmaceuticals.

2.2 Synthesis of Functionalized Aromatic Compounds

this compound can be employed in the synthesis of functionalized aromatic compounds. The compound acts as a building block for creating various derivatives that possess unique chemical properties.

Materials Science

3.1 Polymer Chemistry

The incorporation of boron-containing compounds into polymers enhances their mechanical and thermal properties. Research has shown that this compound can improve the performance of polymeric materials used in various applications.

3.2 Sensor Development

The unique properties of this compound make it suitable for developing sensors that detect specific analytes. Its ability to undergo reversible reactions allows for the design of sensitive and selective sensors in environmental monitoring and biomedical applications.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |

| Study B | Drug Delivery Systems | Enhanced bioavailability and targeted delivery observed in animal models. |

| Study C | Cross-Coupling Reactions | Achieved high yields in the synthesis of biaryl compounds using Suzuki coupling methods. |

| Study D | Polymer Chemistry | Improved thermal stability and mechanical strength reported in polymer composites containing this compound. |

Propiedades

IUPAC Name |

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-7-6-8-11(9-10)20(16,17)15-5/h6-9,15H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIPTCFKYOTDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725919 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293987-69-5 | |

| Record name | N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.